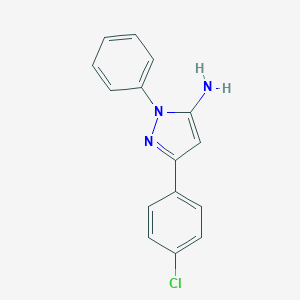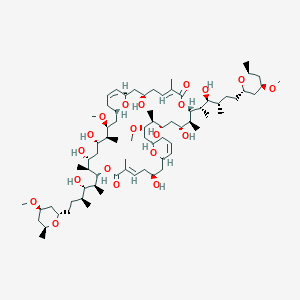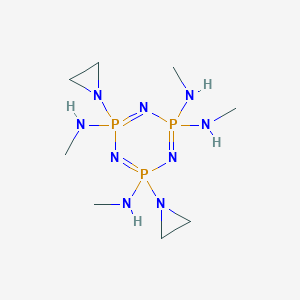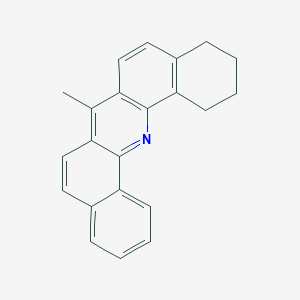
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-, also known as DACTM, is a heterocyclic compound that has been studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It may also act as an antioxidant and anti-inflammatory agent, protecting cells from damage and promoting their survival.
Effets Biochimiques Et Physiologiques
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, or the formation of new blood vessels, and the modulation of immune system function. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is its high purity and yield, making it a reliable compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Orientations Futures
Future research on DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and modifications to the compound could lead to improved efficacy and reduced toxicity. Overall, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- can be synthesized through a multi-step process involving the reaction of 1-methyl-1,2,3,4-tetrahydroacridine with benzaldehyde, followed by cyclization and reduction. The resulting compound has been shown to have high purity and yield.
Applications De Recherche Scientifique
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been investigated for its neuroprotective properties, with studies showing its ability to protect against oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
101607-49-2 |
|---|---|
Nom du produit |
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- |
Formule moléculaire |
C22H19N |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
Clé InChI |
LQOBCWOBZYRUBR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
Autres numéros CAS |
101607-49-2 |
Synonymes |
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
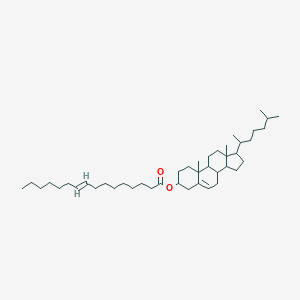
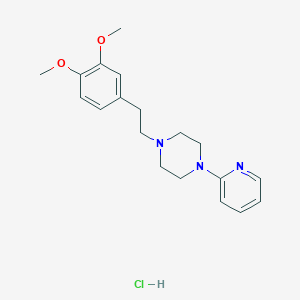
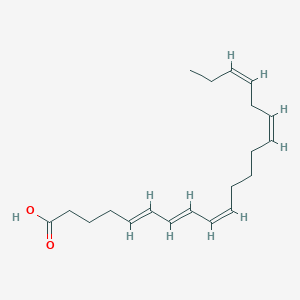
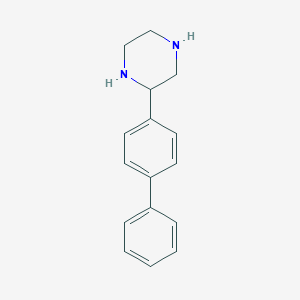
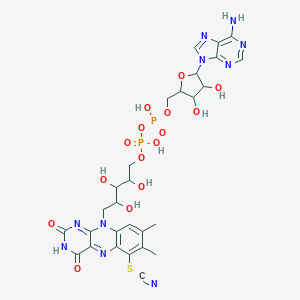
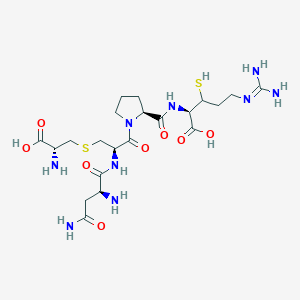
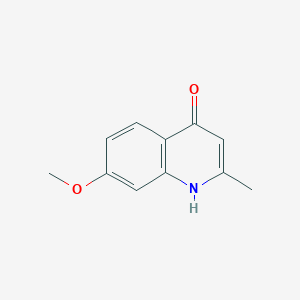
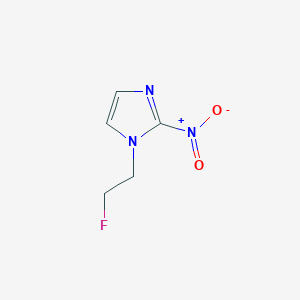
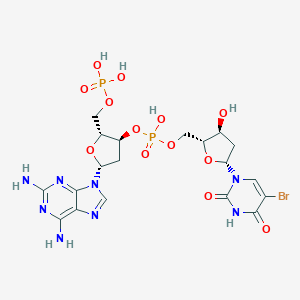
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
